HIV-1 inhibitor-63

HIV-1 integrase Ku70 protein-protein interaction antiviral drug discovery

Conventional INSTIs fail to block the integrase-Ku70 protein-protein interface, limiting study of post-integration DNA repair. HIV-1 inhibitor-63 (s17) solves this as the first validated Ku70-INteraction inhibitor (KuINin). - IC50 (IN/Ku70): 12-13 µM; EC50 (HIV-1 replication in 293T/Jurkat/CEM): 10-17 µM. - No effect on reverse transcription, integration, or host NHEJ repair (up to 50 µM). - Active against INSTI-resistant strains; orthogonal mechanism to raltegravir/dolutegravir.

Molecular Formula C29H24ClN3O3
Molecular Weight 498.0 g/mol
Cat. No. B12381558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-63
Molecular FormulaC29H24ClN3O3
Molecular Weight498.0 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N
InChIInChI=1S/C29H24ClN3O3/c1-17-6-12-23-19(14-17)9-13-24-29(16-31,28(32)35)25(18-7-10-21(30)11-8-18)26(33(23)24)27(34)20-4-3-5-22(15-20)36-2/h3-15,24-26H,1-2H3,(H2,32,35)/t24-,25-,26+,29-/m1/s1
InChIKeyDFLVXCCHPVUQQK-NANFOGFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-63: First-in-Class Integrase-Ku70 PPI Inhibitor


HIV-1 inhibitor-63, also designated as compound s17, is a first-in-class low-molecular-weight inhibitor that specifically disrupts the protein-protein interaction between HIV-1 integrase and the cellular Ku70 protein [1]. It inhibits the formation of the integrase-Ku70 complex with an IC50 of 12-13 µM in vitro and suppresses HIV-1 replication in cell culture by acting at the post-integration DNA repair stage [1]. Unlike conventional antiretroviral agents that target viral enzymatic activities, HIV-1 inhibitor-63 represents a novel mechanistic class termed KuINins (Ku70-INteraction inhibitors) that block a critical host-virus interface essential for efficient viral replication [1].

Mechanism Post-integration DNA repair stage inhibitor
Target class Integrase-Ku70 PPI inhibitor (KuINin-class tool compound)
Research context HIV-1 replication pathway studies; host-virus interface interrogation

Why HIV-1 Inhibitor-63 Cannot Be Substituted


HIV-1 inhibitor-63 (s17) cannot be substituted by clinically approved integrase strand transfer inhibitors (INSTIs) such as raltegravir or dolutegravir, which target the catalytic activity of integrase rather than its protein-protein interaction with Ku70 [1]. Furthermore, even within the same chemical library screen that identified s17, structurally related analogs (e.g., s8, s9) exhibit markedly different potency and lack cellular antiviral activity entirely [1]. The unique combination of sub-15 µM potency against the IN/Ku70 complex, cellular efficacy across multiple human cell lines, and selectivity for viral post-integration repair without impairing host non-homologous end joining (NHEJ) DNA repair distinguishes s17 from any commercially available alternative [1].

Integrase strand transfer inhibitors
HIV-1 inhibitor-63 (KuINin) Disrupts integrase-Ku70 protein-protein interaction at post-integration repair stage
Raltegravir / dolutegravir (INSTIs) Target integrase catalytic activity; mechanism mismatch may not transfer to PIR-focused research
Chemical series analogs
HIV-1 inhibitor-63 (s17) Cellular antiviral activity across multiple human cell lines; reported lead compound within series
Compounds s8 / s9 No cellular antiviral activity detected; potency context may not transfer to cell-based assays
DNA repair inhibitors
HIV-1 inhibitor-63 (s17) Selective for viral post-integration repair; reported NHEJ-sparing profile
DNA-PKcs inhibitors (e.g., Nu7441) Inhibit host NHEJ pathway broadly; selectivity profile may differ for viral-mechanism studies

Differentiating HIV-1 Inhibitor-63 from Analogs


Inhibition of Integrase-Ku70 Complex Formation

In a fluorescence-based protein-protein interaction assay using genetically encoded fluorescent tags linked to both integrase and Ku70, compound s17 (HIV-1 inhibitor-63) inhibited the formation of the IN/Ku70 complex with an IC50 of 13 ± 2 µM, demonstrating 5.4-fold greater potency than s8 (IC50 = 70 ± 15 µM) and 3.1-fold greater potency than s9 (IC50 = 40 ± 8 µM) [1].

IN/Ku70 complex inhibition
Head-to-head
IC50 = 13 ± 2 µM 5.4-fold vs. s8 (70 ± 15 µM) 3.1-fold vs. s9 (40 ± 8 µM)
Reported inhibition rank within tested series
In vitro fluorescence-based PPI assay; up to 100 µM
HIV-1 integrase Ku70 protein-protein interaction antiviral drug discovery

Cellular Antiviral Efficacy in Human Cell Lines

When evaluated for inhibition of HIV-1 vector transduction in human cell lines, only s17 demonstrated antiviral activity, with EC50 values of 12 ± 3 µM in 293T cells, 17 ± 2 µM in Jurkat cells, and 10 ± 1.5 µM in CEM cells. In contrast, compounds s8 and s9 showed no inhibition of cell transduction at concentrations up to 50 µM [1].

Cellular antiviral activity
Head-to-head
293T: 12 ± 3 µM Jurkat: 17 ± 2 µM CEM: 10 ± 1.5 µM s8, s9: no activity up to 50 µM
Supports cell-based assay selection across multiple human cell lines
HIV-1 lentiviral vector transduction; luciferase reporter
HIV-1 replication antiviral EC50 cell-based assay

Selectivity for Viral DNA Repair Over Host NHEJ

In a GFP-based cNHEJ reporter assay, the DNA-PKcs inhibitor Nu7441 dose-dependently reduced the number of GFP-positive cells, indicating inhibition of the canonical non-homologous end joining (cNHEJ) pathway. In contrast, s17 had no effect on cNHEJ at concentrations up to 50 µM. Additionally, neutral comet assay demonstrated that the kinetics of DNA double-strand break repair in the presence of s17 were identical to DMSO-treated controls, whereas Nu7441 significantly delayed repair [1].

NHEJ selectivity
Head-to-head
No cNHEJ inhibition up to 50 µM DSB repair kinetics unchanged vs. DMSO control Nu7441: dose-dependent cNHEJ inhibition
Supports NHEJ-sparing selectivity context in DNA repair studies
GFP-cNHEJ reporter assay; neutral comet assay post-etoposide
DNA repair selectivity NHEJ pathway host toxicity

Preferential Binding to Ku70 vs. Integrase

Surface plasmon resonance (SPR) analysis revealed that s17 binds to Ku70 and the Ku70/Ku80 heterodimer with slow dissociation kinetics, forming stable complexes. In contrast, binding of s17 to immobilized HIV-1 integrase produced a much lower SPR signal, and the IN/s17 complexes immediately dissociated upon buffer washout [1].

Binding target preference
Head-to-head
Stable binding to Ku70 and Ku70/Ku80 heterodimer; slow dissociation Transient, weak binding to HIV-1 integrase; immediate dissociation
Supports Ku70-preferential binding mechanism in SPR context
Surface plasmon resonance; immobilized proteins on HTE sensor chip
surface plasmon resonance protein-ligand binding target engagement

SAR: Key Chlorophenyl and Methoxyphenyl Substituents

A panel of s17 derivatives was synthesized and tested for inhibition of HIV_wt transduction in 293T cells. Replacement of the methoxyphenyl group with a smaller thiophene radical (s17_der6) increased the EC50 by 4.5-fold relative to s17. Derivatives containing bulky substituents (s17_der7, s17_der8) or a hydrophilic hydroxyl group (s17_der5) also exhibited substantially reduced inhibitory activity [1].

SAR: key substituents
Head-to-head
Chlorophenyl and methoxyphenyl groups identified as non-redundant pharmacophore elements Thiophene substitution: 4.5-fold EC50 increase vs. s17
Supports key pharmacophore identification for derivative design
293T cell transduction assay; derivative panel s17_der5-8
structure-activity relationship pharmacophore medicinal chemistry

HIV-1 Inhibitor-63: Research and Industrial Applications


HIV-1 Post-Integration DNA Repair Studies

HIV-1 inhibitor-63 enables researchers to selectively block the integrase-Ku70 interaction and study the post-integration repair (PIR) step of the viral life cycle in isolation. Its demonstrated activity in 293T, Jurkat, and CEM cell lines (EC50 = 10-17 µM) and lack of effect on reverse transcription or integration make it an ideal tool for dissecting PIR-specific cellular mechanisms without confounding effects on earlier replication stages [1].

Host-Virus PPI Drug Discovery

As the first validated low-molecular-weight inhibitor of the integrase-Ku70 interface, s17 serves as a critical chemical probe and lead compound for medicinal chemistry optimization. The comprehensive SAR data identifying the essential chlorophenyl and methoxyphenyl substituents provides a rational starting point for derivative synthesis and structure-guided design of next-generation KuINins [1].

Studying Ku70 Without Disrupting Host DNA Repair

The demonstrated selectivity of s17 for viral PIR over host NHEJ-mediated DSB repair (no effect on cNHEJ up to 50 µM) enables researchers to study Ku70's role in HIV-1 replication without inducing genotoxic stress or confounding cellular phenotypes. This selectivity profile makes s17 uniquely suitable for experiments requiring long-term exposure or combination with DNA-damaging agents [1].

Combination ART and Resistance Research

Given its distinct mechanism of action—disrupting a host-virus protein-protein interface rather than inhibiting a viral enzyme—HIV-1 inhibitor-63 represents a valuable tool for evaluating synergistic effects with existing ART agents (e.g., INSTIs, NRTIs, NNRTIs, PIs). Its activity against the HIV_mut vector (which contains an integrase variant unable to bind Ku70) confirms that s17's antiviral effect is mechanistically orthogonal to integrase catalytic inhibition, suggesting utility in combating INSTI-resistant viral strains [1].

Application
Selection Property
Validation Focus
Post-integration repair pathway studies
Pathway-specific inhibitory profile at PIR stage
Cell-line model-response review across human cell lines
Host-virus PPI inhibitor development
Pharmacophore SAR mapping with defined substituent requirements
Derivative synthesis and potency validation review
Ku70 function in viral replication
NHEJ-sparing selectivity profile for viral-mechanism studies
Host DNA repair endpoint monitoring; genotoxicity context review
Mechanistic combination studies with ART agents
Orthogonal mechanism of action vs. integrase catalytic inhibitors
Viral-resistance model context; INSTI-resistant strain interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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